2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid
Overview
Description
2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid is a heterocyclic compound that belongs to the pyridine family. It is characterized by the presence of a hydroxyl group at the second position, a trifluoromethyl group at the fifth position, and an acetic acid moiety at the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-Hydroxy-5-pyridinecarboxylic acid with trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play a crucial role in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid moiety.
2-Hydroxy-3-(trifluoromethyl)pyridine: Differently positioned trifluoromethyl group.
5-(Trifluoromethyl)-2-pyridinol: Similar but lacks the acetic acid group.
Uniqueness
2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety, which confer distinct chemical properties and reactivity. This combination enhances its utility in various applications, making it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
2-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)5-1-4(2-6(13)14)7(15)12-3-5/h1,3H,2H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJJYXYSNMEHNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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